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Compound of Interest

Compound Name: 3-Bromo-4-ethoxybenzyl alcohol

CAS No.: 1224720-05-1

Cat. No.: B597614 Get Quote

CAS: 1224720-05-1 | Molecular Formula: C

H

BrO

| MW: 231.09 g/mol [1]

Executive Summary & Strategic Utility
3-Bromo-4-ethoxybenzyl alcohol acts as a bifunctional "linchpin" intermediate in medicinal

chemistry, particularly in the synthesis of receptor tyrosine kinase (RTK) inhibitors (e.g., EGFR,

VEGFR targets).[1] Its structural value lies in its orthogonality:

The Aryl Bromide (C-3): A handle for palladium-catalyzed cross-coupling (Suzuki, Heck,

Buchwald-Hartwig) to build biaryl cores.[1]

The Benzylic Alcohol (C-1): A versatile electrophilic or nucleophilic handle, readily convertible

to aldehydes (for reductive amination), halides (for alkylation), or acids.[1]

The Ethoxy Group (C-4): A stable electron-donating group (EDG) that modulates lipophilicity

and metabolic stability compared to methoxy analogs.[1]

This guide details three validated reaction modules designed to maximize yield while

minimizing side reactions (such as de-ethoxylation or polymerization).
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Reaction Map & Logic Flow
The following diagram illustrates the divergent synthesis pathways available from the parent

alcohol.
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Figure 1: Divergent synthesis pathways.[1] The central alcohol allows access to electrophilic,

nucleophilic, and coupled scaffolds.

Module A: Chemoselective Oxidation
Target: 3-Bromo-4-ethoxybenzaldehyde Application: Precursor for Wittig olefination or

Reductive Amination.[1]

Critical Considerations
While Pyridinium Chlorochromate (PCC) is a standard oxidant, it generates toxic chromium

waste and difficult gummy residues.[1] For this substrate, Manganese Dioxide (MnO

) is the superior choice for small-to-mid-scale medicinal chemistry due to its mild nature, high
selectivity for benzylic alcohols, and ease of workup (filtration).[1]

Protocol: Activated MnO Oxidation[1]
Scale: 1.0 g (4.33 mmol)
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Reagents: Activated MnO

(10-15 eq), Dichloromethane (DCM).

Preparation: Dissolve 3-bromo-4-ethoxybenzyl alcohol (1.0 g, 4.33 mmol) in anhydrous

DCM (20 mL) in a round-bottom flask.

Addition: Add Activated MnO

(3.7 g, ~43 mmol) in one portion.

Note: The large excess is necessary because the surface area of MnO

dictates reactivity.

Reaction: Stir vigorously at room temperature (25°C) for 12–16 hours.

Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The alcohol (lower R

) should disappear, replaced by the aldehyde (higher R

, UV active).

Workup: Filter the black suspension through a pad of Celite® into a clean flask. Rinse the

pad thoroughly with DCM (3 x 20 mL).[1]

Isolation: Concentrate the filtrate in vacuo. The resulting solid is typically pure enough

(>95%) for subsequent steps.[1]

Data Summary:

Reagent Equiv Temp Time
Yield
(Typical)

Notes

| MnO

| 10–15 | 25°C | 12h | 85–92% | Cleanest profile; no over-oxidation to acid.[1] | | PCC | 1.5 |
25°C | 2h | 80–85% | Faster, but requires silica filtration to remove Cr residues.[1] |
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Module B: Suzuki-Miyaura Cross-Coupling
Target: Biaryl Derivatives (preserving the alcohol) Application: Core scaffold construction.[1]

Critical Considerations
The presence of the free hydroxyl group (-OH) can sometimes interfere with boronic acids or

catalyst turnover.[1] However, under mild aqueous base conditions, the reaction proceeds

smoothly without protecting the alcohol. If the specific boronic acid is unstable, protect the

alcohol as a TBS ether first.

Protocol: Pd(dppf)Cl Catalyzed Coupling[1]
Scale: 0.5 g (2.16 mmol)

Catalyst: Pd(dppf)Cl

[1]·DCM (3-5 mol%)[1]

Setup: Charge a dry flask with:

3-Bromo-4-ethoxybenzyl alcohol (0.5 g, 2.16 mmol)[1]

Aryl Boronic Acid (2.6 mmol, 1.2 eq)[1]

Pd(dppf)Cl

[1]·DCM (88 mg, 0.11 mmol, 5 mol%)[1]

Solvent System: Add 1,4-Dioxane (10 mL) and 2M aqueous Na

CO

(3.2 mL, 3 eq).

Degassing: Sparge with Argon for 5 minutes.[1] Oxygen is the enemy of Palladium(0).[1]

Reaction: Heat to 80–90°C for 4–6 hours.

Visual Check: The reaction mixture will turn black/dark brown.[1]
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Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and water (30 mL). Separate

layers. Extract aqueous layer with EtOAc (2 x 20 mL).

Purification: Dry organics over Na

SO

, concentrate, and purify via flash chromatography (SiO

, Hexane/EtOAc gradient).
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Figure 2: Catalytic cycle.[1] The oxidative addition into the C-Br bond is the rate-determining

step.

Module C: Benzylic Activation (Appel Reaction)
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Target: 3-Bromo-4-ethoxybenzyl bromide Application: Alkylation of amines (SN2) or formation

of Grignard reagents.[1]

Critical Considerations
Using PBr

can be harsh and generate HBr, which might cleave the ethoxy ether. The Appel Reaction (CBr

/PPh

) is significantly milder (neutral conditions) and highly effective for benzylic alcohols.[1]

Protocol: Appel Bromination[1]
Setup: Dissolve 3-bromo-4-ethoxybenzyl alcohol (1.0 eq) and Carbon Tetrabromide (CBr

, 1.2 eq) in anhydrous DCM at 0°C.

Addition: Add Triphenylphosphine (PPh

, 1.2 eq) portion-wise over 10 minutes.

Observation: The solution may turn slightly yellow.[1]

Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.

Workup: Add Hexanes to the reaction mixture to precipitate Triphenylphosphine oxide (Ph

P=O).[1] Filter off the white solid.[1][2]

Purification: Concentrate the filtrate and purify via a short silica plug (eluting with 5% EtOAc

in Hexane).

Warning: Benzyl bromides are potent lachrymators (tear gas agents).[1] Handle only in a

fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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